molecular formula C25H25N3O3S B12011105 (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

Cat. No.: B12011105
M. Wt: 447.6 g/mol
InChI Key: BIBJWBBIWYIXEY-XUTLUUPISA-N
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Description

(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione is a useful research compound. Its molecular formula is C25H25N3O3S and its molecular weight is 447.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione belongs to a class of pyrrolidine derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological effects and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H22N4O3S\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

This structure incorporates a pyrrolidine core with various substituents that enhance its biological properties.

Antimicrobial Activity

Pyrrolidine derivatives have been extensively studied for their antimicrobial properties. In particular, compounds with similar structures have demonstrated significant inhibitory effects against various bacterial strains. For instance, a study indicated that pyrrolidine derivatives exhibited potent activity against Acinetobacter baumannii and Aeromonas hydrophila, with some compounds showing an MIC (Minimum Inhibitory Concentration) of 31.25 μg/mL compared to traditional antibiotics like ampicillin (MIC: 125 μg/mL) .

Anticancer Potential

Research has shown that pyrrolidine derivatives can inhibit cancer cell proliferation. For example, thiosemicarbazone-pyrrolidine complexes were evaluated for their anticancer activity against A549 (lung cancer), CH1 (ovarian carcinoma), and SW480 (colon cancer) cell lines. One complex demonstrated an IC50 value of 0.99 ± 0.09 µM against the SW480 cell line, which is significantly more potent than cisplatin (IC50: 3.5 ± 0.3 µM) . This suggests that similar derivatives may possess anticancer properties.

Enzyme Inhibition

Pyrrolidine derivatives have also been explored for their ability to inhibit key enzymes involved in various physiological processes. Notably, some compounds have shown promising results as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's. The inhibition potency was quantified with IC50 values ranging from 0.029 µM to 0.087 µM for certain derivatives .

Study on Antimicrobial Efficacy

In a study focusing on the antimicrobial efficacy of pyrrolidine derivatives, researchers synthesized several compounds and tested them against a panel of bacteria and fungi. The results indicated that compounds with specific substitutions on the phenyl rings exhibited enhanced activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity Assessment

Another significant study evaluated the anticancer effects of a series of pyrrolidine-based compounds using flow cytometry to analyze cell death mechanisms in cancer cell lines. The findings revealed that modifications in the ligand structure could significantly enhance antiproliferative activity, indicating a structure-activity relationship that could be exploited for drug development .

Data Summary

Activity TypeTest Organism/Cell LineIC50/EffectivenessReference
AntimicrobialAcinetobacter baumanniiMIC: 31.25 μg/mL
AnticancerSW480 (colon cancer)IC50: 0.99 ± 0.09 µM
Enzyme InhibitionAcetylcholinesteraseIC50: 0.029 - 0.087 µM

Properties

Molecular Formula

C25H25N3O3S

Molecular Weight

447.6 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H25N3O3S/c1-14-6-8-17(9-7-14)21(29)19-20(16-10-12-18(13-11-16)25(3,4)5)28(23(31)22(19)30)24-27-26-15(2)32-24/h6-13,20,29H,1-5H3/b21-19+

InChI Key

BIBJWBBIWYIXEY-XUTLUUPISA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)C(C)(C)C)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)C(C)(C)C)O

Origin of Product

United States

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